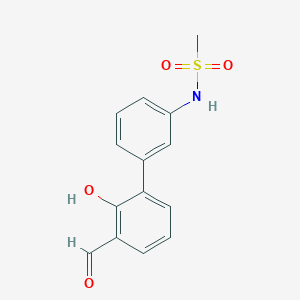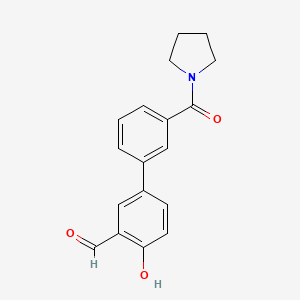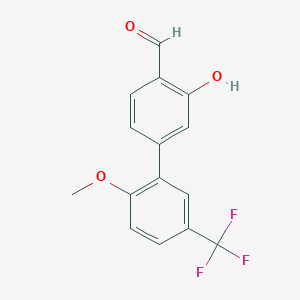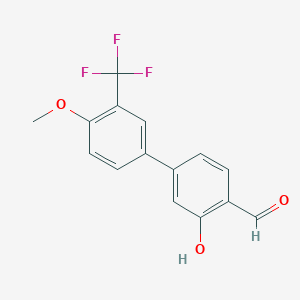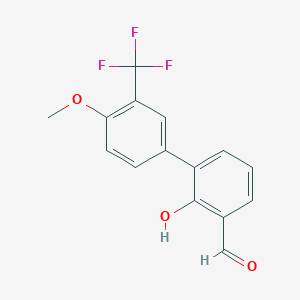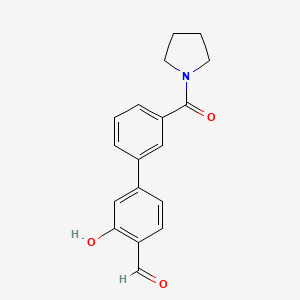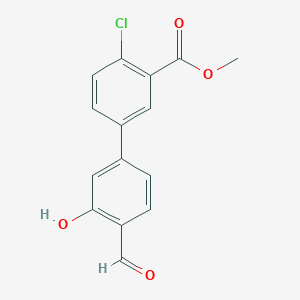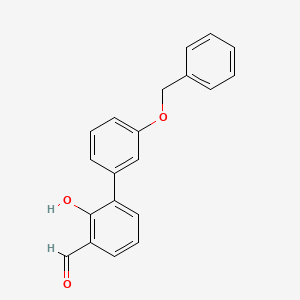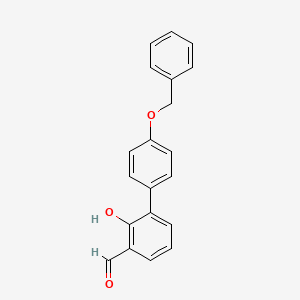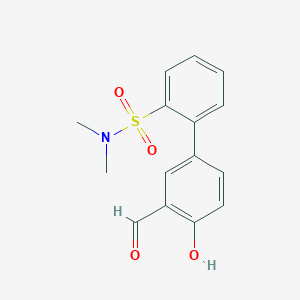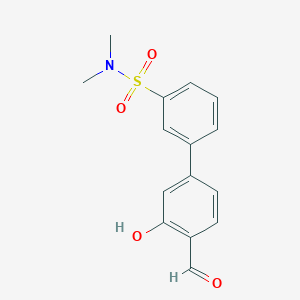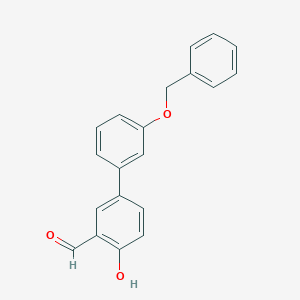
4-(3-Benzyloxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% (4-BFP-95) is a synthetic compound used in various scientific research applications. It is a phenolic derivative of benzoic acid and has been used in research due to its ability to act as an antioxidant and its ability to inhibit the production of reactive oxygen species (ROS). 4-BFP-95 is also known to have anti-inflammatory and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been used in various scientific research applications due to its antioxidant properties. It has been studied for its ability to prevent oxidative damage in cells, as well as its potential to inhibit the production of reactive oxygen species (ROS). 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has also been studied for its anti-inflammatory and anti-microbial properties. It has been used in research to study the effects of oxidative stress on cells and organisms, as well as its potential to protect cells from oxidative damage.
Wirkmechanismus
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been studied for its ability to act as an antioxidant and its ability to inhibit the production of reactive oxygen species (ROS). The mechanism of action of 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% is thought to involve the formation of a complex between the 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% molecule and the ROS. The complex then undergoes a redox reaction, which results in the formation of a stable product. This product is then metabolized by the cell, resulting in the inhibition of ROS production.
Biochemical and Physiological Effects
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been studied for its ability to protect cells from oxidative damage. It has been found to reduce oxidative stress and inflammation, as well as to protect cells from damage caused by ROS. In addition, 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% has been found to have anti-microbial properties, which may be useful in the treatment of certain bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% in lab experiments is its ability to act as an antioxidant and its ability to inhibit the production of ROS. It is also relatively easy to synthesize and is relatively stable in solution. The main limitation of using 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% in lab experiments is its relatively low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-(3-Benzyloxyphenyl)-2-formylphenol, 95% research. One potential direction is to further investigate its potential as an antioxidant and its ability to protect cells from oxidative damage. Another potential direction is to investigate its potential as an anti-inflammatory and anti-microbial agent. Additionally, further research could be conducted to investigate its potential as a therapeutic agent for the treatment of certain diseases or conditions. Finally, further research could be conducted to investigate its potential as a drug delivery system.
Synthesemethoden
4-(3-Benzyloxyphenyl)-2-formylphenol, 95% is synthesized from 3-benzyloxy-4-hydroxybenzoic acid, also known as p-coumaric acid, and formaldehyde. The synthesis method involves a condensation reaction between p-coumaric acid and formaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature and the reaction product is 4-(3-Benzyloxyphenyl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
2-hydroxy-5-(3-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-18-11-17(9-10-20(18)22)16-7-4-8-19(12-16)23-14-15-5-2-1-3-6-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVJTZUNBZDAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685378 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyloxyphenyl)-2-formylphenol | |
CAS RN |
1111129-13-5 |
Source


|
| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


